4-((Trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
4-((Trimethylsilyl)ethynyl)pyridin-2-amine (4-TEP) is an organic compound that has been studied for its potential applications in various scientific fields. It has a wide range of applications, from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has a wide range of applications in scientific research. It has been used as a chemical reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent probe for the detection of specific molecules. It has also been used as a ligand in coordination chemistry, as a building block in the synthesis of polymers, and as a drug delivery system for the targeted delivery of drugs to specific cells.
Mechanism of Action
4-((Trimethylsilyl)ethynyl)pyridin-2-amine is an organic compound that acts as a ligand in coordination chemistry. It binds to metal ions, such as palladium and copper, and forms complexes that can be used in various organic reactions. The binding of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine to metal ions is mediated by hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, a molecule that plays an important role in many physiological processes. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which are molecules that play a role in the immune response.
Advantages and Limitations for Lab Experiments
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is relatively non-toxic. It is also a versatile compound that can be used in a wide range of organic reactions. However, 4-((Trimethylsilyl)ethynyl)pyridin-2-amine also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use in some laboratory experiments.
Future Directions
There are several potential future directions for 4-((Trimethylsilyl)ethynyl)pyridin-2-amine research. It could be used to develop new catalysts for organic reactions, or to develop new drug delivery systems for targeted drug delivery. It could also be used to develop new fluorescent probes for the detection of specific molecules. Additionally, it could be used to study the effects of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine on biochemical and physiological processes, such as inflammation and the immune response. Finally, it could be used to develop new polymers and materials with novel properties.
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAMTLBCGNNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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